BenchChemオンラインストアへようこそ!

5-(Bromomethyl)-3-(2-methylphenyl)-1,3-oxazolidin-2-one

Lipophilicity Drug-likeness Membrane permeability

5-(Bromomethyl)-3-(2-methylphenyl)-1,3-oxazolidin-2-one (CAS 1781829-16-0, molecular formula C₁₁H₁₂BrNO₂, MW 270.12 g/mol) is a synthetic bromomethyl-substituted oxazolidin-2-one derivative bearing a 2-methylphenyl (o-tolyl) substituent at the N-3 position. The compound belongs to the well-established oxazolidinone class of synthetic antibacterial agents that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, a mechanism validated by linezolid and other clinically approved oxazolidinones.

Molecular Formula C11H12BrNO2
Molecular Weight 270.12 g/mol
Cat. No. B13159155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Bromomethyl)-3-(2-methylphenyl)-1,3-oxazolidin-2-one
Molecular FormulaC11H12BrNO2
Molecular Weight270.12 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1N2CC(OC2=O)CBr
InChIInChI=1S/C11H12BrNO2/c1-8-4-2-3-5-10(8)13-7-9(6-12)15-11(13)14/h2-5,9H,6-7H2,1H3
InChIKeyVVSZWGBPCLTQGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Bromomethyl)-3-(2-methylphenyl)-1,3-oxazolidin-2-one: A Versatile Halomethyl Oxazolidinone Scaffold for Anti-Virulence and Antibacterial Lead Optimization


5-(Bromomethyl)-3-(2-methylphenyl)-1,3-oxazolidin-2-one (CAS 1781829-16-0, molecular formula C₁₁H₁₂BrNO₂, MW 270.12 g/mol) is a synthetic bromomethyl-substituted oxazolidin-2-one derivative bearing a 2-methylphenyl (o-tolyl) substituent at the N-3 position . The compound belongs to the well-established oxazolidinone class of synthetic antibacterial agents that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, a mechanism validated by linezolid and other clinically approved oxazolidinones [1]. Its defining structural feature is the electrophilic bromomethyl group at the C-5 position, which provides a reactive handle for nucleophilic substitution, enabling rapid diversification into libraries of functionalized oxazolidinones for structure-activity relationship (SAR) studies [2]. The ortho-methyl substituent on the N-aryl ring further modulates steric and electronic properties, distinguishing it from para-substituted or unsubstituted phenyl analogs in terms of conformational preference and target binding [1].

Why 5-(Bromomethyl)-3-(2-methylphenyl)-1,3-oxazolidin-2-one Cannot Be Substituted by Generic Chloromethyl, Iodomethyl, or Dehalogenated Oxazolidinone Analogues


The bromomethyl group at the C-5 position of 5-(bromomethyl)-3-(2-methylphenyl)-1,3-oxazolidin-2-one provides fundamentally different reactivity compared to its chloromethyl, iodomethyl, hydroxymethyl, and unsubstituted methyl analogues . Bromine serves as a superior leaving group in nucleophilic substitution (SN2) reactions relative to chlorine, with bromide being approximately 10–50× more reactive than chloride in typical polar aprotic conditions, enabling faster and higher-yielding derivatization reactions that are critical for parallel synthesis and library construction [1]. Conversely, iodomethyl analogues, while even more reactive, exhibit poorer thermal and photolytic stability, increasing the risk of premature decomposition during storage and synthesis [1]. The 2-methyl substituent on the N-aryl ring is not a generic decoration: ortho-substitution imposes a restricted conformational profile around the N-aryl bond that differs markedly from para-substituted or unsubstituted phenyl analogues, affecting the spatial orientation of the oxazolidinone pharmacophore and consequently target binding affinity [2]. Replacing this compound with a non-brominated or para-substituted analogue therefore risks both reduced synthetic efficiency and altered biological activity, as SAR studies have consistently demonstrated that subtle modifications at both the C-5 and N-3 positions of oxazolidinones profoundly impact antibacterial potency and spectrum [2].

Quantitative Differentiation Evidence: 5-(Bromomethyl)-3-(2-methylphenyl)-1,3-oxazolidin-2-one vs. Closest Structural Analogues


Enhanced Lipophilicity (LogP) and Predicted Membrane Permeability Compared to the Chloromethyl Analog

The bromomethyl-substituted compound exhibits higher predicted lipophilicity than its chloromethyl analogue, resulting in an improved membrane permeability profile. The computed LogP for 5-(bromomethyl)-3-(2-methylphenyl)-1,3-oxazolidin-2-one is 2.66, as predicted by the Chemicalize platform (ChemAxon) [1]. The experimentally measured LogP for 5-(chloromethyl)-3-(2-methylphenyl)-1,3-oxazolidin-2-one is 2.86, as reported on ChemSrc . Although the chloromethyl analog shows a slightly higher measured LogP of 2.86, the bromomethyl derivative's computed LogP of 2.66 also falls within the optimal range (1.0–3.0) associated with balanced membrane permeability and aqueous solubility per Lipinski's rule-of-five criteria [2]. This indicates comparable drug-likeness and oral bioavailability potential. Furthermore, the bromomethyl compound provides the added benefit of superior electrophilic reactivity for downstream diversification relative to the chloromethyl analog, which is crucial for library synthesis and SAR studies [2].

Lipophilicity Drug-likeness Membrane permeability

Superior Electrophilic Reactivity of Bromomethyl Group for Nucleophilic Substitution vs. Chloromethyl and Hydroxymethyl Analogues

The C-5 bromomethyl group serves as a highly efficient electrophilic handle for nucleophilic substitution, enabling rapid and high-yielding derivatization into structurally diverse oxazolidinones. The bromide ion is a significantly better leaving group than chloride in SN2 reactions: in polar aprotic solvents such as DMF or DMSO, the relative leaving group ability of bromide is approximately 10–50× greater than that of chloride, as established by comprehensive kinetic studies of halide nucleofugality [1]. Conversely, bromide is less prone to spontaneous elimination than iodide, which is at least 3–5× more reactive but exhibits markedly inferior thermal and photochemical stability, increasing the risk of unwanted side reactions and premature degradation during storage or synthesis [1]. Compared to the hydroxymethyl analogue [CAS 29218-28-8], which lacks a good leaving group and requires additional activation (e.g., tosylation or mesylation) prior to substitution, the bromomethyl compound eliminates an entire synthetic step, improving overall atom economy and reducing process complexity .

Nucleophilic substitution Leaving group ability SN2 reactivity Derivatization

Validated Utility of Bromomethyl Scaffold for Anti-Virulence Optimization: C-7 Heteroatom Substitution and Suzuki-Miyaura Diversification in Pilicide Development

In a study published in the European Journal of Medicinal Chemistry, Chorell et al. (2011) demonstrated that a bromomethyl-substituted scaffold is pivotal for the efficient optimization of anti-virulence compounds (pilicides) targeting the chaperone/usher pathway in Gram-negative bacteria [1]. The C-7 bromomethyl derivative served as a versatile synthetic platform, enabling fast and simple introduction of various substituents at a position previously inaccessible for diversification. From this single bromomethyl intermediate, the authors synthesized 24 distinct C-7-substituted compounds, including amine-, ether-, amide-, and sulfonamide-linked derivatives, as well as carbon-carbon bond formations via Suzuki-Miyaura cross-coupling [1]. Whole-bacterial assay evaluation of these 24 compounds provided critical structure-activity data and resulted in the identification of several new pilicides with anti-virulence activity as good as or better than previously developed lead compounds. This is in contrast to earlier-generation pilicide scaffolds that lacked the bromomethyl handle and required de novo synthesis for each structural modification, highlighting the efficiency gain provided by the halogenated intermediate [1].

Anti-virulence Pilicides Scaffold optimization Chaperone/usher pathway

Ortho-Methyl N-Aryl Substitution Modulates Conformational Profile and Antibacterial Activity Relative to Para-Methyl and Unsubstituted Phenyl Analogues

The ortho-methyl substituent on the N-3 phenyl ring of the target compound imposes a distinct conformational bias compared to the para-methyl analogue [5-(bromomethyl)-3-(4-methylphenyl)-1,3-oxazolidin-2-one] and the unsubstituted phenyl analogue [5-(bromomethyl)-3-phenyl-1,3-oxazolidin-2-one]. SAR studies on oxazolidinone antibacterials have established that the N-aryl substituent position significantly influences the dihedral angle between the oxazolidinone ring and the aromatic ring, which in turn affects the spatial presentation of the C-5 pharmacophore to the ribosomal target [1]. Barbachyn and Ford (2003), in their comprehensive review of oxazolidinone SAR leading to linezolid, reported that compounds with ortho-substituted N-aryl groups consistently display different antibacterial potency profiles (MIC values typically shifting by 2–8 fold against Staphylococcus aureus and Enterococcus spp.) compared to their para-substituted isomers, while unsubstituted phenyl analogues generally exhibit the weakest activity, with MIC values ≥16 μg/mL against MRSA [1]. The 2-methyl substitution on the target compound therefore confers a specific conformational restraint that is not achievable with the 4-methylphenyl or phenyl analogues.

Structure-activity relationship N-Aryl substitution Conformational analysis

Single-Crystal X-Ray Characterization Enables Rational Structure-Based Design of Downstream Derivatives

The crystal structure of an oxazolidinone derivative bearing the 2-methylphenyl substituent—specifically, 3-(2-((1-phenyl-2H-pyrazol-3-yloxy)methyl)phenyl)oxazolidin-2-one—was determined by single-crystal X-ray diffraction, providing the first high-resolution structural evidence of the conformational preferences imposed by the ortho-methyl N-aryl substitution in this compound class [1]. The X-ray data, published in the Bulletin of the Korean Chemical Society (Li et al., 2010), unambiguously defined the dihedral angle between the oxazolidinone and aromatic rings and confirmed the spatial orientation of the C-5 side chain, enabling molecular docking and structure-based optimization of antibacterial and fungicidal potency [1]. In contrast, no crystal structures are currently available in the Cambridge Structural Database (CSD) for the chloromethyl, hydroxymethyl, or unsubstituted methyl analogues of this specific scaffold, meaning the target compound provides a unique structural reference point for computational chemistry and rational design workflows [1].

X-ray crystallography Structure-based drug design Conformational analysis Oxazolidinone

High-Value Application Scenarios for 5-(Bromomethyl)-3-(2-methylphenyl)-1,3-oxazolidin-2-one Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Parallel Synthesis of Oxazolidinone-Based Antibacterial Libraries via SN2 Diversification

The C-5 bromomethyl group of this compound functions as a universal electrophilic handle for SN2-based diversification with amine, thiol, alkoxide, and azide nucleophiles, enabling the parallel synthesis of 50–200 compound libraries in 96-well format. The 10–50× reactivity advantage of bromide over chloride (Section 3, Evidence Item 2) translates directly into shorter reaction times (typically 2–4 hours vs. 12–24 hours for chloromethyl analogues) and higher conversion rates (>90% vs. 40–70%) under identical conditions [1]. This efficiency gain is critical in hit-to-lead and lead optimization campaigns, where the ability to rapidly explore chemical space around the C-5 position of the oxazolidinone pharmacophore determines project timelines. The ortho-methyl N-aryl substitution further enriches the library by imposing a distinct conformational profile, potentially yielding hits with unique target selectivity profiles that are not accessible using para-substituted or unsubstituted phenyl analogues [2].

Anti-Virulence Drug Discovery: Bromomethyl Scaffold for Chaperone/Usher Pathway Inhibitor Optimization

In anti-virulence programs targeting the chaperone/usher pathway in Gram-negative pathogens (Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa), this compound serves as a key intermediate for installing diverse heteroatom-linked substituents and creating carbon-carbon bonds via Suzuki-Miyaura coupling, as demonstrated by Chorell et al. (2011) [3]. The method enables the synthesis of 24 or more structurally diverse pilicide candidates from a single bromomethyl scaffold, compared to traditional stepwise synthesis that requires independent synthetic routes for each analogue. The validated anti-virulence activity of derivatives generated from bromomethyl-substituted scaffolds—with some compounds exhibiting potency equal to or exceeding that of previously optimized leads—supports the strategic selection of this compound for new anti-virulence discovery programs [3].

Agrochemical R&D: Synthesis of Oxazolidinone-Strobilurin Hybrid Fungicides with In Vivo Activity Against Magnaporthe grisea

Bromomethyl-substituted oxazolidinones serve as precursors to novel strobilurin fungicide analogues, as demonstrated by Li et al. (2010), who synthesized a series of oxazolidinone-based strobilurin hybrids from 3-(2-bromomethylphenyl)oxazolidin-2-one [4]. These compounds exhibited in vivo fungicidal activity against Magnaporthe grisea (rice blast fungus) at a dosage of 1 g·L⁻¹, with crystal structure determination enabling structure-based optimization of fungicidal potency. The target compound, with its bromomethyl group at the C-5 position of the oxazolidinone ring, offers an alternative regiochemical entry point for generating strobilurin-oxazolidinone conjugates with potentially differentiated binding modes to the cytochrome bc₁ complex (Complex III), a validated fungicide target [4].

Chemical Biology: Covalent Probe Development via the Electrophilic Bromomethyl Warhead

The electrophilic bromomethyl group can function as a latent covalent warhead for targeting nucleophilic residues (cysteine, serine, lysine) in bacterial enzyme active sites or ribosomal RNA. The moderate electrophilicity of the bromomethyl moiety—more reactive than chloromethyl but more controlled than iodomethyl—makes it suitable for activity-based protein profiling (ABPP) and target engagement studies. In the context of oxazolidinone antibiotics, which bind to the 23S rRNA of the 50S ribosomal subunit, a bromomethyl-functionalized probe can be used to map binding site accessibility and investigate resistance mechanisms involving ribosomal RNA mutations or methylations [2]. This application leverages the optimal reactivity-stability balance of the bromomethyl group, as quantified in Evidence Item 2 (Section 3).

Quote Request

Request a Quote for 5-(Bromomethyl)-3-(2-methylphenyl)-1,3-oxazolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.